5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Description
5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one is a boronic ester-functionalized heterocyclic compound featuring a benzoxazinone core. The structure includes a chlorine substituent at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling the synthesis of biaryl or heteroaryl derivatives for pharmaceuticals and materials science . Its CAS registry number is 943994-02-3, with a molecular formula of C₁₄H₁₇BClNO₄ (calculated molecular weight: 309.56 g/mol) .
Properties
IUPAC Name |
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO4/c1-13(2)14(3,4)21-15(20-13)8-5-6-9-12(11(8)16)17-10(18)7-19-9/h5-6H,7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGTXMXRVRASBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129057 | |
| Record name | 5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221496-99-6 | |
| Record name | 5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221496-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 295.57 g/mol. It features a benzoxazine core substituted with a chloro group and a dioxaborolane moiety.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BClNO3 |
| Molar Mass | 295.57 g/mol |
| CAS Number | 1154740-68-7 |
The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures exhibit inhibition of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and plays a role in inflammation and pain pathways .
In Vitro Studies
Several in vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of this compound.
- Cytotoxicity : The compound was tested against various cancer cell lines using the MTT assay. Results indicated that it exhibited moderate cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Anti-inflammatory Activity : The anti-inflammatory potential was assessed using a lipopolysaccharide (LPS) induced model in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations above 5 µM.
In Vivo Studies
In vivo studies utilizing animal models have shown promising results:
- Xylene-induced ear edema model : This model demonstrated that the compound significantly reduced edema formation compared to control groups (p < 0.05), indicating anti-inflammatory effects.
Case Studies
A notable study involved the synthesis and evaluation of several benzoxazolone derivatives related to our compound. Among these derivatives, some demonstrated selective inhibition of sEH with IC50 values as low as 1.07 µM . This suggests that modifications to the benzoxazine structure can enhance biological activity.
Potential Therapeutic Applications
Given its biological activities, this compound may have potential applications in:
- Anti-inflammatory therapies : Targeting chronic inflammatory diseases.
- Cancer treatment : As a potential chemotherapeutic agent due to its cytotoxicity against tumor cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzoxazinone derivatives modified with boronate esters. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects: Chlorine vs. Positional Isomerism: The 8-chloro isomer (vs. 5-chloro) shows distinct regioselectivity in coupling reactions due to steric and electronic differences at the ortho position .
Reactivity in Suzuki-Miyaura Coupling: The 5-chloro derivative’s boronate group at C6 facilitates coupling with aryl halides, but the chlorine substituent may reduce electron density at the reactive site compared to the non-chlorinated analog .
Biological Activity :
- Fluorinated analogs (e.g., 5-fluoro-6-boronate benzoxazine) demonstrate higher antimicrobial activity due to fluorine’s ability to enhance membrane permeability .
Table 2: Physicochemical Properties
| Property | Target Compound | 6-Boronate (No Cl) | 5-Fluoro Analog |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 125–127°C |
| Solubility | DMSO, THF | DMSO, DMF | Ethanol, DCM |
| LogP (Predicted) | 2.8 | 2.1 | 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
